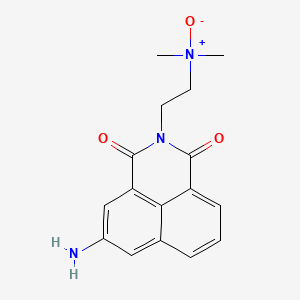

Amonafide N-Oxide

描述

Amonafide N-Oxide is a derivative of Amonafide, a compound that has been extensively studied for its potential in cancer treatment. Amonafide itself is known for its role as a DNA intercalating agent and topoisomerase II inhibitor, making it a promising candidate in oncology . The N-Oxide derivative retains many of these properties while potentially offering unique advantages in terms of reactivity and application.

作用机制

Target of Action

Amonafide N-Oxide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription, and their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

This compound acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix that can inhibit DNA replication and transcription . As a topoisomerase II inhibitor, it prevents the re-ligation step of the DNA breakage-reunion process carried out by topoisomerase II, leading to DNA double-strand breaks .

Biochemical Pathways

Its mechanism of action suggests that it disrupts dna replication and transcription, which can affect numerous downstream cellular processes .

Pharmacokinetics

Studies on amonafide suggest that it is extensively metabolized and detected in plasma and urine . The initial plasma half-life of Amonafide is approximately 2.4 minutes, the intermediate half-life is around 26.8 minutes, and the terminal half-life is about 21.7 hours .

Result of Action

The primary result of this compound’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . This is due to the disruption of DNA replication and transcription caused by its intercalation into DNA and inhibition of topoisomerase II .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of N-acetylation can affect the drug’s toxicity, with fast acetylators experiencing greater myelosuppression than slow acetylators . Additionally, the presence of specific enzymes in the tumor microenvironment can potentially affect the activation and efficacy of the drug .

生化分析

Biochemical Properties

Amonafide N-Oxide, like its parent compound Amonafide, is expected to interact with various enzymes and proteins. Amonafide has been shown to target topoisomerase II (Top2), stabilizing Top2 covalent complexes This interaction with Top2 is significant as it plays a crucial role in DNA replication and transcription

Cellular Effects

Amonafide has demonstrated significant activity in preclinical studies and some activity in Phase I trials . Its toxicity has been correlated to the formation of an active metabolite, N-acetyl-amonafide . It’s possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Amonafide is known to be a DNA intercalating agent and inhibitor of topoisomerase II . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Amonafide have shown that it undergoes extensive metabolism to at least three major metabolites and two or more minor metabolites .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Studies on Amonafide have shown that it has some activity in previously untreated breast cancer patients, with a significant correlation between myelosuppression and response .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Amonafide is known to be extensively metabolized and detected in plasma and urine . It’s plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Amonafide is known to penetrate the CSF readily and achieve the highest concentration 20–25 min after administration, which is 30% of the concurrent plasma level .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Amonafide is known to be a DNA intercalating agent , suggesting that it may localize to the nucleus where it interacts with DNA.

准备方法

The synthesis of Amonafide N-Oxide typically involves the oxidation of Amonafide. Common oxidizing agents used for this purpose include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct (UHP) . The reaction conditions often involve mild temperatures and the presence of catalysts such as rhenium-based compounds or titanium silicalite . Industrial production methods may employ continuous flow processes to enhance efficiency and yield .

化学反应分析

Amonafide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized species.

Reduction: Reduction reactions can convert the N-Oxide back to the parent amine or other reduced forms.

Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common reagents for these reactions include reducing agents like hydrazine and sodium thiosulfate for reduction, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Amonafide N-Oxide has a wide range of applications in scientific research:

相似化合物的比较

Amonafide N-Oxide can be compared to other topoisomerase inhibitors and DNA intercalators such as:

Mitoxantrone: Another topoisomerase II inhibitor but with a broader range of DNA cleavage sites.

Etoposide: A well-known topoisomerase II poison that also induces DNA strand breaks.

Naphthalimides: A class of compounds to which Amonafide belongs, known for their anticancer properties.

This compound is unique in its specific interaction with topoisomerase II and its potential for reduced side effects due to its selective action .

生物活性

Amonafide N-Oxide is a derivative of the antitumor agent amonafide, which has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the pharmacological properties, metabolic pathways, and cytotoxic effects of this compound, supported by relevant research findings and case studies.

Overview of Amonafide

Amonafide is a synthetic compound known for its role as a topoisomerase II inhibitor and a DNA intercalator . Its mechanism involves stabilizing DNA-cleavable complexes, which ultimately leads to cell death in neoplastic tissues. However, the compound has been associated with significant toxicity due to its metabolism by N-acetyltransferase 2 (NAT2) into toxic metabolites, particularly N-acetyl-amonafide .

Metabolism and Pharmacokinetics

The pharmacokinetic profile of Amonafide reveals that it undergoes extensive metabolism in humans. Key metabolic pathways include:

- N-Acetylation : Amonafide is primarily metabolized by NAT2 into N-acetyl-amonafide.

- N-Demethylation : The dimethylaminoethyl group can also undergo demethylation.

- N-Oxidation : Although this compound is formed, studies indicate that it exhibits significantly reduced biological activity compared to the parent compound .

Table 1: Metabolic Pathways of Amonafide

| Metabolite | Pathway | Activity Level |

|---|---|---|

| Amonafide | Parent Compound | Active |

| N-Acetyl-amonafide | NAT2 Metabolism | Toxic |

| N-Demethylated Amonafide | Demethylation | Moderately Active |

| This compound | N-Oxidation | Inactive |

Cytotoxicity Studies

Research has demonstrated that while Amonafide itself is cytotoxic against various cancer cell lines, its N-Oxide derivative does not exhibit similar effects. For instance, in vitro tests using P388 murine leukemia cells showed that while the parent compound and its N-acetylated metabolite retained significant cytotoxicity, the N-Oxide form was inactive .

Case Study: Efficacy in Human Trials

A clinical study involving seven patients administered with 400 mg/m² of Amonafide over five consecutive days revealed that renal excretion accounted for about 23% of the administered dose. The study noted a terminal half-life of approximately 3.5 hours for the drug, with no significant accumulation observed over the treatment period. This pharmacokinetic behavior suggests that while Amonafide may be effective, the conversion to less active forms like this compound could limit its therapeutic potential .

Genetic Factors Influencing Activity

Genetic polymorphisms in NAT2 significantly affect the metabolism of Amonafide. Individuals classified as fast acetylators exhibit increased toxicity at standard doses due to higher plasma concentrations of toxic metabolites. This variability underscores the need for personalized medicine approaches when considering Amonafide-based therapies .

属性

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。